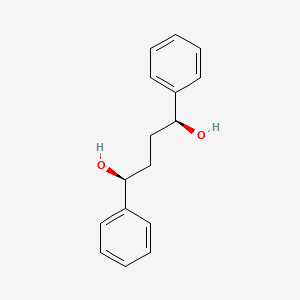

(1S,4S)-1,4-diphenylbutane-1,4-diol

CAS No.:

Cat. No.: VC20307601

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18O2 |

|---|---|

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | (1S,4S)-1,4-diphenylbutane-1,4-diol |

| Standard InChI | InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16-/m0/s1 |

| Standard InChI Key | FPJCDQHWOJGOKB-HOTGVXAUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@H](CC[C@@H](C2=CC=CC=C2)O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Configuration

(1S,4S)-1,4-diphenylbutane-1,4-diol (C₁₆H₁₈O₂) features a four-carbon chain with hydroxyl groups at positions 1 and 4, each bonded to a phenyl ring. The stereocenters at C1 and C4 confer the (S,S) configuration, distinguishing it from its (R,R)-enantiomer (CAS 214280-56-5) . The compound’s molecular weight is 242.31 g/mol, with an exact mass of 242.13100 g/mol and a polar surface area (PSA) of 40.46 Ų .

The IUPAC name, (1S,4S)-1,4-diphenylbutane-1,4-diol, is derived from the Cahn-Ingold-Prelog priority rules, while its SMILES notation (C1=CC=C(C=C1)[C@H](CC[C@@H](C2=CC=CC=C2)O)O) explicitly defines the stereochemistry . The InChIKey FPJCDQHWOJGOKB-HOTGVXAUSA-N further differentiates it from stereoisomers .

Physicochemical Properties

Key properties include:

-

Hydrogen bond donors/acceptors: 2/2, facilitating interactions in catalytic and biological systems .

Synthetic Methodologies

Chemical Synthesis

The chemical synthesis of 1,4-diphenylbutane-1,4-diol derivatives typically involves aldol condensation and reduction steps. A representative protocol for the racemic mixture (CAS 2085-90-7) employs:

-

Aldol Condensation: 4-Substituted acetophenones react with α-bromo-4′-substituted acetophenones in tetrahydrofuran (THF) and diethyl ether/cyclohexane at -40°C .

-

Dehydrobromination and Cyclopropane Cleavage: ZnCl₂ and Et₂NH mediate cyclopropane ring opening to yield 1,4-diketones, which are subsequently reduced .

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1,4-Diphenyldiketone | PhLi, THF, -40°C | 7 | |

| o-Methoxy derivative | ZnCl₂, tBuOH, Et₂NH | 8 |

Biocatalytic Asymmetric Reduction

Enzymatic methods offer superior stereoselectivity. Alcohol dehydrogenases (ADHs), particularly from Ralstonia sp. (E. coli/RasADH), reduce 1,4-diaryl-1,4-diketones to (1S,4S)-diols with >99% enantiomeric excess (ee) and 98% diastereomeric excess (de) . Key advantages include:

-

Mild Conditions: Reactions proceed in aqueous buffer at 30°C.

-

Cofactor Regeneration: Glucose/glucose dehydrogenase (GDH) systems sustain NADPH recycling .

Table 2: Enzymatic Performance in Diol Synthesis

| Enzyme | Substrate | Conversion (%) | ee (%) | de (%) |

|---|---|---|---|---|

| E. coli/RasADH | 1,4-Diphenyldiketone | 82 | >99 | 98 |

| E. coli/LBADH | 1,4-Diphenyldiketone | <10 | N/A | N/A |

Applications in Asymmetric Synthesis

Chiral Ligands and Auxiliaries

(1S,4S)-1,4-Diphenylbutane-1,4-diol serves as a precursor for:

-

Pyrrolidine Derivatives: Used in organocatalysis for Michael additions .

-

Phosphine Ligands: Facilitate asymmetric hydrogenations in industrial drug synthesis .

Pharmaceutical Intermediates

The diol’s stereochemistry aligns with bioactive molecules, enabling synthesis of:

-

Antiviral Agents: Diol derivatives inhibit viral protease activity.

-

Anticancer Compounds: Chiral diols enhance binding affinity to kinase targets .

Comparative Analysis of Enantiomers

The (1S,4S) and (1R,4R) enantiomers exhibit distinct crystallographic and spectroscopic profiles:

-

X-ray Diffraction: (1S,4S) forms a monoclinic lattice with hydrogen-bonded dimers, whereas (1R,4R) adopts a helical configuration .

-

Optical Rotation: (1S,4S) shows [α]D²⁵ = +42° (c = 1, CHCl₃), contrasting with [α]D²⁵ = -42° for (1R,4R) .

Future Directions

Biocatalytic Optimization

-

Engineered ADHs: Directed evolution could enhance activity toward bulky diketones.

-

Continuous Flow Systems: Improve scalability for industrial production .

Computational Modeling

Molecular dynamics simulations may predict ADH-substrate interactions, guiding enzyme selection for novel substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume